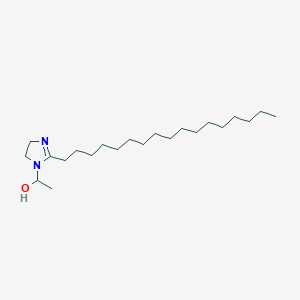
1-(2-Heptadecyl-4,5-dihydroimidazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptadecyl-1-hydroxyethylimidazoline is an organic compound characterized by the presence of both amine and alcohol functional groups. This compound is notable for its surfactant properties, making it valuable in various industrial applications, including detergents, emulsifiers, and corrosion inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptadecyl-1-hydroxyethylimidazoline typically involves the cyclization of fatty acids with aminoethyl ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the imidazoline ring. The process may involve heating the reactants in the presence of a catalyst to facilitate the cyclization .
Industrial Production Methods: Industrial production of 2-Heptadecyl-1-hydroxyethylimidazoline often employs large-scale reactors where the fatty acid and aminoethyl ethanolamine are mixed and heated. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Heptadecyl-1-hydroxyethylimidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The imidazoline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Produces imidazoline oxides.
Reduction: Forms amine derivatives.
Substitution: Yields substituted imidazolines.
Wissenschaftliche Forschungsanwendungen
2-Heptadecyl-1-hydroxyethylimidazoline has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential antimicrobial properties and as a drug delivery agent.
Industry: Widely used in the production of detergents, fabric softeners, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-Heptadecyl-1-hydroxyethylimidazoline involves its interaction with cell membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
- 1-Hydroxyethyl-2-heptadecenylimidazoline
- Stearyl hydroxyethyl imidazoline
- Aminoethyl imidazoline
Comparison: 2-Heptadecyl-1-hydroxyethylimidazoline is unique due to its specific fatty acid chain length and the presence of both amine and alcohol functional groups. This combination imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C22H44N2O |
|---|---|
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
1-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C22H44N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23-19-20-24(22)21(2)25/h21,25H,3-20H2,1-2H3 |
InChI-Schlüssel |
UPOFBZZSDRYRHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


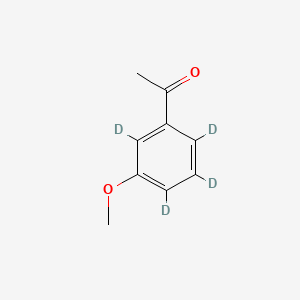

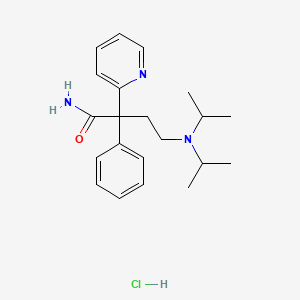
![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)

![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)

![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)

![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
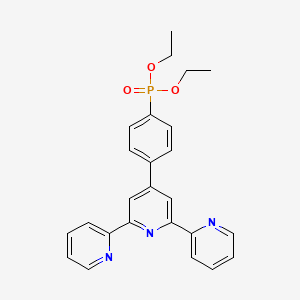
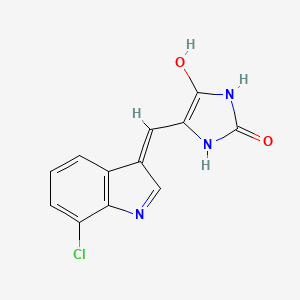

![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
